molecular formula C19H17N3O5S2 B431747 2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide CAS No. 523991-71-1

2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B431747
CAS No.: 523991-71-1
M. Wt: 431.5g/mol
InChI Key: KSZOFFYILSBTGU-UHFFFAOYSA-N
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Description

2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that features both sulfonyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the sulfonylation of benzene to form benzenesulfonyl chloride . This intermediate can then react with 4-aminophenyl pyridine-2-sulfonamide under controlled conditions to yield the target compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of sulfonyl and sulfonamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or both of these functional groups.

Properties

CAS No.

523991-71-1

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H17N3O5S2/c23-19(14-28(24,25)16-6-2-1-3-7-16)21-15-9-11-17(12-10-15)29(26,27)22-18-8-4-5-13-20-18/h1-13H,14H2,(H,20,22)(H,21,23)

InChI Key

KSZOFFYILSBTGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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